5-Chloro-2-iodo-3-nitropyridine
Overview
Description
5-Chloro-2-iodo-3-nitropyridine is a chemical compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The InChI code for 5-Chloro-2-iodo-3-nitropyridine is 1S/C5H2ClIN2O2/c6-3-1-4 (9 (10)11)5 (7)8-2-3/h1-2H . The InChI key is UXJODOZORLBGIZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
5-Chloro-2-iodo-3-nitropyridine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Programmable Molecular Devices
- Charge-Induced Conformational Changes : The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which is structurally related to 5-Chloro-2-iodo-3-nitropyridine, demonstrates charge-induced conformational switching and rectifying behavior. This finding suggests potential applications in molecular electronics, such as memory devices operated with external fields or nano-actuators controlled by bias voltage (Derosa, Guda, & Seminario, 2003).
Chemical Kinetics and Reactions
- Nucleophilic Substitutions and Kinetics : Studies on kinetics of reactions involving compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with different nucleophiles provide insights into reaction mechanisms and rates. These findings are crucial for understanding and optimizing various chemical synthesis processes (Hamed, 1997).
Crystal Engineering and Design
- Hydrogen and Halogen Bonding in Crystal Structures : Research into the crystal structures of complexes involving 4-iodopyridine and nitrobenzoic acids, which are structurally similar to 5-Chloro-2-iodo-3-nitropyridine, reveals the importance of hydrogen and halogen bonding in crystal engineering. This knowledge assists in designing materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Molecular Composition and Ligand-Protein Interactions
- Computational Studies on Molecular Structure : Computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, a compound related to 5-Chloro-2-iodo-3-nitropyridine, offer insights into its molecular structure, energy, and potential biological significance. Such studies are essential for understanding the reactivity and interaction of these molecules with biological targets (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Potential Anticancer Agents
- Synthesis of Anticancer Compounds : Research into synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds including 4-chloro-5-nitropyridine suggests potential applications in developing new anticancer agents. These compounds have shown effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Safety And Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-2-iodo-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJODOZORLBGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodo-3-nitropyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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